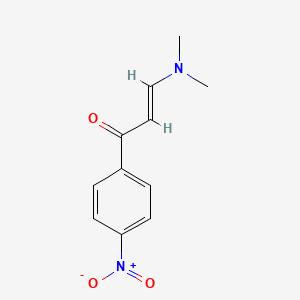

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

Description

BenchChem offers high-quality (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOPOMJNIUNMRH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of the enaminone, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Enaminones are versatile building blocks in organic synthesis, valued for their utility in constructing a variety of heterocyclic compounds and as intermediates in the development of pharmacologically active molecules. The procedure outlined is based on the well-established reaction of a substituted acetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA), a common and efficient method for the preparation of such compounds.

Reaction Principle

The synthesis proceeds via the condensation of 4-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA). In this reaction, the acetophenone's α-methyl group, activated by the electron-withdrawing nitro group on the phenyl ring, acts as a nucleophile, attacking the electrophilic carbon of the dimethyl acetal. Subsequent elimination of two molecules of methanol yields the desired enaminone product. The reaction is typically carried out by heating the reactants in a suitable solvent.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |

| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 1.0 |

| N,N-Dimethylformamide dimethyl acetal (DMFDMA) | C₅H₁₃NO₂ | 119.16 | 1.1 - 1.5 |

| (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C₁₁H₁₂N₂O₃ | 220.23 | 1.0 (Theoretical) |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous enaminones.[1][2]

Materials:

-

4-Nitroacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Anhydrous Toluene or Xylene

-

Ethyl acetate

-

n-Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (optional, for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitroacetophenone (1.0 equivalent) in anhydrous toluene or xylene.

-

Addition of Reagent: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain this temperature for 3-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography. For column chromatography, a silica gel stationary phase with an eluent system of ethyl acetate and n-hexane (e.g., a 2:8 v/v mixture) is recommended.[2] The purified product should be a solid.

Expected Yield: Based on similar syntheses, yields in the range of 60-90% can be anticipated.[1]

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of the target enaminone.

References

An In-depth Technical Guide to the Characterization of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a member of the enaminone class of compounds, which are characterized by an electron-donating amine group conjugated to an electron-withdrawing carbonyl group through a carbon-carbon double bond. This structural motif results in unique electronic and chemical properties, making it a valuable synthon in organic chemistry and a scaffold of interest for medicinal chemistry. The presence of a 4-nitrophenyl group, a strong electron-withdrawing moiety, further influences the molecule's reactivity and potential biological activity. This guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of this compound, along with its potential as a modulator of inflammatory pathways. While direct experimental data for this specific molecule is limited in the public domain, this document compiles information from closely related analogs and established chemical principles to provide a thorough characterization.

Physicochemical Properties

The fundamental physicochemical properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one are summarized in Table 1. These values are computationally predicted and provide a baseline for experimental work.[1]

| Property | Value | Source |

| IUPAC Name | (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | PubChem[1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem[1] |

| Molecular Weight | 220.22 g/mol | PubChem[1] |

| Monoisotopic Mass | 220.08479225 Da | PubChem[1] |

| CAS Number | 68760-11-2 | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is typically achieved through the condensation of 4-nitroacetophenone with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2][3][4][5] This reaction is a well-established method for the formation of enaminones.

Synthesis Protocol

A plausible synthetic route is adapted from the synthesis of a structurally similar compound, (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.[6]

Materials:

-

4-nitroacetophenone

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-nitroacetophenone in a minimal amount of toluene.

-

Add 1.2 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C) and stir for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/n-hexane mixture).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Record the spectrum on a 300 or 400 MHz spectrometer.

-

¹³C NMR: Dissolve the sample in CDCl₃. Record the spectrum on a 75 or 100 MHz spectrometer.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the known spectrum of (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one.[6] The strong electron-withdrawing nature of the nitro group is expected to deshield the aromatic protons on the 4-nitrophenyl ring to a greater extent than a fluorine atom.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~2.9-3.2 | s | - |

| =CH (α to C=O) | ~5.7-5.9 | d | ~12-13 |

| =CH (β to C=O) | ~7.8-8.0 | d | ~12-13 |

| Ar-H (ortho to C=O) | ~8.0-8.2 | d | ~8-9 |

| Ar-H (ortho to NO₂) | ~8.2-8.4 | d | ~8-9 |

¹³C NMR Spectroscopy

The predicted carbon NMR chemical shifts are based on the general knowledge of enaminone and nitro-aromatic compounds.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~38-45 |

| =CH (α to C=O) | ~95-100 |

| =CH (β to C=O) | ~150-155 |

| C=O | ~185-190 |

| Ar-C (ipso to C=O) | ~140-145 |

| Ar-CH (ortho to C=O) | ~128-132 |

| Ar-CH (ortho to NO₂) | ~123-126 |

| Ar-C (ipso to NO₂) | ~148-152 |

Infrared (IR) Spectroscopy

The key IR absorption bands are expected to be characteristic of the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | ~1640-1660 |

| C=C (alkene) | ~1590-1620 |

| N-O (nitro group, asymmetric stretch) | ~1500-1540 |

| N-O (nitro group, symmetric stretch) | ~1330-1360 |

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, the broader class of 1,3-disubstituted prop-2-en-1-one derivatives, which includes enaminones and chalcones, is known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8]

A recent study on a series of 1,3-disubstituted prop-2-en-1-one derivatives demonstrated their potential as inhibitors of neutrophilic inflammation.[9] These compounds were found to suppress the production of superoxide anions and the release of elastase from neutrophils, key events in the inflammatory response. The mechanism of action for some of these compounds was linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.[9]

Given its structural similarity to these active compounds, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one could potentially exert anti-inflammatory effects by targeting similar pathways.

Visualizations

Caption: Chemical structure of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Caption: A general workflow for the synthesis and characterization of the title compound.

Caption: A potential signaling pathway for the anti-inflammatory effects of the title compound.

Conclusion

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a synthetically accessible enaminone with potential for further investigation in medicinal chemistry. This guide provides a foundational understanding of its synthesis and predicted characteristics based on established chemical principles and data from analogous structures. The presence of the enaminone backbone and the 4-nitrophenyl moiety suggests that this compound may exhibit interesting biological activities, particularly in the realm of anti-inflammatory drug discovery. Further experimental validation of the properties and biological effects outlined in this document is warranted to fully elucidate the potential of this molecule.

References

- 1. (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | C11H12N2O3 | CID 1475992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. N,N-Dimethylformamide Dimethyl Acetal: Catalytic Role in Synthesis Reactions and its Toxicity_Chemicalbook [chemicalbook.com]

- 5. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]

- 6. (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the structural isomer (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, which serves as a reference for the target compound. The data has been compiled from analogous compounds reported in scientific literature.

Table 1: ¹H NMR Spectral Data of Reference Compound (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in literature |

Table 2: ¹³C NMR Spectral Data of Reference Compound (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in literature |

Note: The ¹H and ¹³C NMR data for the specified reference compound, (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, were not explicitly found in the reviewed literature. The tables are provided as a template for the expected data structure.

Experimental Protocols

The synthesis and NMR characterization of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and related chalcones typically follow well-established chemical and analytical procedures.

Synthesis: Claisen-Schmidt Condensation

The synthesis of the title compound is generally achieved via a Claisen-Schmidt condensation reaction between 4-nitroacetophenone and N,N-dimethylaminobenzaldehyde.

Materials:

-

4-Nitroacetophenone

-

N,N-Dimethylaminobenzaldehyde

-

Methanol or Ethanol

-

Aqueous solution of a strong base (e.g., NaOH or KOH)

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

Equimolar amounts of 4-nitroacetophenone and N,N-dimethylaminobenzaldehyde are dissolved in methanol or ethanol.

-

The solution is stirred at room temperature.

-

An aqueous solution of sodium hydroxide or potassium hydroxide is added dropwise to the mixture.

-

The reaction is allowed to proceed at room temperature for several hours, during which a precipitate typically forms.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into crushed ice, and the resulting solid is collected by vacuum filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

NMR Spectroscopy

Sample Preparation: For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Coupling constants (J) are reported in Hertz (Hz).

-

Standard pulse programs are used for acquiring both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to aid in the complete assignment of proton and carbon signals.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of the title compound.

Caption: Synthetic pathway for (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Caption: General workflow for the synthesis and characterization of chalcones.

FT-IR spectrum of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

An In-Depth Technical Guide to the FT-IR Spectrum of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule, thereby confirming its structure. This guide provides a detailed analysis of the expected FT-IR spectrum for the compound (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative with potential applications in medicinal chemistry.

Predicted FT-IR Spectral Data

The is characterized by the vibrational frequencies of its constituent functional groups. The following table summarizes the predicted absorption bands, their intensities, and the corresponding vibrational modes based on established literature values for similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (from dimethylamino group) |

| ~1650 | Strong | C=O stretching (α,β-unsaturated ketone)[1] |

| ~1600 | Strong | C=C stretching (alkene) |

| 1585-1475 | Medium-Strong | Aromatic C=C stretching |

| ~1520 & ~1345 | Strong | Asymmetric and symmetric NO₂ stretching |

| ~1350 | Medium | C-N stretching (aromatic amine) |

| 980-960 | Strong | C-H out-of-plane bending (trans-alkene) |

| 900-675 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation of Key Spectral Features

The FT-IR spectrum provides a molecular fingerprint that can be used to confirm the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The key absorption bands to note are:

-

Carbonyl (C=O) Stretch: A strong absorption band around 1650 cm⁻¹ is indicative of the α,β-unsaturated ketone.[1] Conjugation with the double bond and the aromatic ring shifts this peak to a lower wavenumber compared to a simple saturated ketone.

-

Nitro (NO₂) Group Stretches: Two strong bands, one asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1345 cm⁻¹, are characteristic of the nitro group.

-

Alkene (C=C) and Aromatic Stretches: The spectrum will show absorptions for the carbon-carbon double bonds of the propenone backbone and the aromatic rings. The trans-configuration of the alkene is confirmed by a strong out-of-plane C-H bending vibration in the 980-960 cm⁻¹ region.

-

Dimethylamino Group: The C-H stretching of the methyl groups will appear in the 2950-2850 cm⁻¹ region, and the C-N stretching will be observed around 1350 cm⁻¹.

Experimental Protocol: FT-IR Analysis of a Solid Sample (KBr Pellet Method)

The following protocol details the steps for acquiring an FT-IR spectrum of a solid sample, such as (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, using the potassium bromide (KBr) pellet technique.[2][3]

Materials and Equipment:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Infrared-grade potassium bromide (KBr), desiccated

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample.[2]

-

Weigh approximately 100-200 mg of dry KBr powder.[2] The ratio of sample to KBr should be in the range of 0.2% to 1%.[4]

-

Combine the sample and KBr in an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[2] This reduces particle size to minimize light scattering.[4]

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the pellet die.

-

Ensure the powder is evenly distributed.

-

Place the die into the hydraulic press.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.[2]

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet to account for atmospheric and instrumental noise.[3]

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for the characterization of a solid organic compound using FT-IR spectroscopy.

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

References

Mass Spectrometry Analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the chalcone derivative, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Chalcones, a class of organic compounds characterized by an open-chain flavonoid structure, are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding their fragmentation behavior under mass spectrometric conditions is crucial for their structural elucidation, metabolite identification, and pharmacokinetic studies.

This document outlines a detailed experimental protocol for the analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It further presents a plausible fragmentation pathway and a summary of expected quantitative data based on the known fragmentation patterns of similar substituted chalcones.

Introduction to the Mass Spectrometry of Chalcones

The mass spectrometric fragmentation of chalcones is heavily influenced by the substituents on their two aromatic rings (Ring A and Ring B). The core structure, an α,β-unsaturated ketone system, provides sites for characteristic cleavages. For (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, the presence of a strong electron-donating group (dimethylamino) on Ring B and a strong electron-withdrawing group (nitro) on Ring A leads to a distinct fragmentation pattern.

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are well-suited for the analysis of chalcones, typically producing a protonated molecule [M+H]⁺ in the positive ion mode. Subsequent tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal the characteristic fragment ions.

Experimental Protocols

A detailed methodology for the ESI-MS/MS analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is provided below.

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in HPLC-grade methanol.

-

Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in the protonation of the analyte.

Mass Spectrometry Conditions

-

Instrument: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/h.

-

Desolvation Gas Flow: 800 L/h.

-

Mass Range: m/z 50-500.

-

Acquisition Mode: MS and MS/MS.

-

Collision Gas: Argon.

-

Collision Energy: For MS/MS, a collision energy ramp of 15-40 eV can be applied to observe a range of fragment ions.

Data Presentation

The following table summarizes the predicted quantitative data for the major ions observed in the ESI-MS/MS spectrum of protonated (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The molecular formula of the compound is C₁₇H₁₆N₂O₃, with a monoisotopic mass of 296.1161 Da.

| m/z (Da) | Relative Abundance (%) | Proposed Fragment Structure | Notes |

| 297.1239 | 100 | [C₁₇H₁₇N₂O₃]⁺ | Protonated molecule [M+H]⁺ |

| 280.1213 | 15 | [C₁₇H₁₆N₂O₂]⁺ | Loss of OH radical |

| 252.0920 | 45 | [C₁₅H₁₄NO₂]⁺ | Loss of the dimethylamino group as dimethylamine |

| 176.0757 | 80 | [C₁₀H₁₀NO]⁺ | Cleavage between the carbonyl group and the double bond (Ring B fragment) |

| 149.0600 | 90 | [C₉H₉N]⁺ | Fragment from the dimethylaminophenyl moiety |

| 148.0528 | 60 | [C₈H₆O₂N]⁺ | Fragment from the nitrophenyl moiety |

| 121.0260 | 30 | [C₇H₅O₂N]⁺ | Nitrophenyl cation |

| 102.0549 | 25 | [C₇H₈N]⁺ | Dimethylaminophenyl fragment after rearrangement |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: ESI-MS/MS experimental workflow for the analysis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Proposed Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

This guide provides a foundational understanding of the mass spectrometric behavior of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. The proposed fragmentation pathways and experimental conditions can serve as a starting point for more in-depth structural characterization and quantitative studies in the fields of drug discovery and development.

Crystal structure of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

An In-depth Technical Guide on the Crystal Structure of a Substituted Enaminone: The Case of (2E)-3-(dimethylamino)-1-(nitrophenyl)prop-2-en-1-one

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and crystallographic analysis of a substituted enaminone, specifically focusing on a compound from the family of (2E)-3-(dimethylamino)-1-(nitrophenyl)prop-2-en-1-one. The presented data is based on the detailed structural elucidation of the closely related isomer, (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one, which serves as a representative example for this class of molecules.[1]

Chalcone derivatives and their enaminone analogues are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for non-linear optical applications.[1] A thorough understanding of their three-dimensional structure at the atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents or functional materials.

Molecular and Crystal Structure Analysis

The title compound, with the chemical formula C₁₇H₁₆N₂O₃, crystallizes in the triclinic space group P-1.[1] The asymmetric unit contains one molecule of the compound. The overall molecular structure is nearly planar, with a dihedral angle of 1.56 (7)° between the two benzene rings.[1] The nitro group is coplanar with its attached benzene ring, while the dimethylamino group is slightly twisted out of the plane of its corresponding ring.[1]

The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds, forming chains along the[2] direction.[1] Additionally, π-π stacking interactions are observed between the benzene rings of adjacent molecules, further contributing to the stability of the crystal lattice.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and refinement details for the analyzed compound.

| Parameter | Value[1] |

| Chemical Formula | C₁₇H₁₆N₂O₃ |

| Formula Weight | 296.32 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.9322 (3) |

| b (Å) | 9.2023 (3) |

| c (Å) | 10.6723 (4) |

| α (°) | 98.454 (2) |

| β (°) | 108.433 (2) |

| γ (°) | 96.973 (2) |

| Volume (ų) | 714.68 (4) |

| Z | 2 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| R-factor (%) | 5.4 |

| wR-factor (%) | 16.2 |

Selected Bond Lengths and Angles

The intramolecular bond lengths and angles are within the expected ranges for this type of organic molecule. Key geometric parameters are provided below.

| Bond | Length (Å)[1] |

| O1—C7 | 1.250 (2) |

| N1—C13 | 1.350 (2) |

| N2—C2 | 1.474 (2) |

| C7—C8 | 1.439 (2) |

| C8—C9 | 1.365 (2) |

| Atoms | Angle (°)[1] |

| O1—C7—C8 | 120.33 (13) |

| C9—N1—C13 | 122.01 (13) |

| O2—N2—C2 | 118.29 (13) |

| C7—C8—C9 | 122.99 (14) |

Experimental Protocols

Synthesis

The synthesis of (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one was achieved through a Claisen-Schmidt condensation.[1] Equimolar amounts of 4-(dimethylamino)benzaldehyde and 3-nitroacetophenone were dissolved in methanol at room temperature.[1] An aqueous solution of 10% sodium hydroxide was then added to the stirred mixture, and the reaction was allowed to proceed for 2 hours.[1] The resulting solid product was collected by filtration, washed with water, and dried. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent.

X-ray Crystallography

A single crystal of the compound was mounted on a diffractometer equipped with a CCD area detector.[1] Data collection was performed at 100 K using Mo Kα radiation (λ = 0.71073 Å).[1] The collected diffraction data were processed, and the structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Potential Implications for Drug Development

The detailed structural information presented here is invaluable for understanding the physicochemical properties of this class of enaminones. The planarity of the molecule and the nature of the intermolecular interactions (hydrogen bonding and π-π stacking) can influence properties such as solubility, melting point, and crystal packing, which are critical parameters in drug formulation.

Furthermore, the precise coordinates of the atoms provide a basis for computational studies, such as molecular docking, to investigate the binding of these compounds to biological targets. The presence of the nitro group and the dimethylamino group as hydrogen bond acceptors and donors, respectively, suggests potential interactions with protein active sites. This structural knowledge can guide the design of more potent and selective inhibitors for various therapeutic targets.

References

Physical and chemical properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its structure, spectral characteristics, and synthesis. While specific biological activity data for this compound is limited, the known activities of related chalcone and enaminone compounds are discussed to provide a context for future research. Detailed experimental protocols for the synthesis and characterization of similar compounds are also provided as a reference for researchers.

Chemical and Physical Properties

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a member of the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a dimethylamino group and a nitro group on the phenyl rings suggests potential for interesting electronic and biological properties.

Table 1: Chemical and Physical Properties of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one [1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | PubChem CID: 1475992 |

| IUPAC Name | (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | PubChem CID: 1475992 |

| Molecular Weight | 220.22 g/mol | PubChem CID: 1475992 |

| Monoisotopic Mass | 220.08479225 Da | PubChem CID: 1475992 |

| Computed XLogP3 | 1.9 | PubChem CID: 1475992 |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 1475992 |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 1475992 |

| Rotatable Bond Count | 3 | PubChem CID: 1475992 |

| Exact Mass | 220.08479225 g/mol | PubChem CID: 1475992 |

| Topological Polar Surface Area | 66.1 Ų | PubChem CID: 1475992 |

| Heavy Atom Count | 16 | PubChem CID: 1475992 |

| Complexity | 286 | PubChem CID: 1475992 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Table 2: Spectral Data Summary

| Technique | Key Data Points | Source |

| ¹H NMR | Spectral data available | PubChem CID: 1475992 |

| ¹³C NMR | Spectral data available | PubChem CID: 1475992 |

| Mass Spectrometry | GC-MS data available | PubChem CID: 1475992 |

| IR Spectroscopy | Data for related compounds suggest characteristic peaks for C=O, C=C, and NO₂ groups.[2] | Inferred from related structures |

Experimental Protocols

Synthesis via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aldehyde and ketone. For the synthesis of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, this would typically involve the reaction of 4-nitroacetophenone with a suitable source of the dimethylaminomethylene group, such as dimethylformamide dimethyl acetal (DMF-DMA).

General Experimental Protocol (adapted from similar syntheses):

-

Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-nitroacetophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add dimethylformamide dimethyl acetal (1.1-1.5 equivalents) to the solution.

-

Catalyst: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period of 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into crushed ice or cold water.

-

Isolation: Collect the precipitated solid by filtration, wash it with water, and then with a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the molecular structure.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O), alkene (C=C), and nitro (NO₂) groups.[2]

Potential Biological Activity and Signaling Pathways

While specific biological studies on (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one are not extensively reported, the broader class of chalcones is known for a wide range of pharmacological activities.

Anti-inflammatory Activity

Many chalcone derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. Some chalcones are known to inhibit the production of nitric oxide (NO) and prostaglandins, which are key players in the inflammatory response.

Recent studies on other 1,3-disubstituted prop-2-en-1-one derivatives have shown that they can inhibit neutrophilic inflammation by modulating the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways. These pathways are critical in regulating cellular processes such as inflammation, proliferation, and survival.

References

Solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in organic solvents

An In-Depth Technical Guide to the Solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Data Presentation

The accurate and consistent recording of solubility data is crucial for reproducibility and comparison. The following table provides a structured format for documenting experimentally determined solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one.

Table 1: Experimental Solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x) | Solubility ( g/100g Solvent) | Observations |

| e.g., Acetone | e.g., 298.15 | |||

| e.g., Ethanol | e.g., 298.15 | |||

| e.g., Dichloromethane | e.g., 298.15 | |||

| e.g., Chloroform | e.g., 298.15 | |||

| e.g., Ethyl Acetate | e.g., 298.15 | |||

| e.g., DMSO | e.g., 298.15 |

Note: This table is a template for recording experimental data. Researchers should populate it with their own results.

Experimental Protocol: Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of solid compounds in liquids.[1][3] It involves preparing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known quantity of the solvent.

Materials and Equipment

-

(2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (solute)

-

Selected organic solvents (e.g., chloroform, dichloromethane, ethanol, acetone)[1]

-

Analytical balance (uncertainty ±0.0001 g)

-

Isothermal water bath or temperature-controlled shaker

-

Sealed equilibrium cells or vials (e.g., screw-cap glass vials)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Step-by-Step Procedure

-

Preparation : Add a known mass of the selected organic solvent to several sealed vials.

-

Addition of Solute : Add an excess amount of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one to each vial. It is crucial that a visible excess of solid remains to ensure saturation.

-

Equilibration : Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 293.15 K, 298.15 K, 303.15 K, etc.).[1] Stir the mixtures continuously for a sufficient period (typically 5-24 hours) to ensure equilibrium is reached.[1][4]

-

Settling : After the equilibration period, stop the stirring and allow the vials to stand undisturbed in the constant-temperature bath for at least 2 hours to allow the undissolved solid to settle.[1]

-

Sample Withdrawal : Carefully withdraw a known mass or volume of the clear, supernatant saturated solution using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any remaining microscopic solid particles.

-

Solvent Evaporation : Place the filtered solution into a pre-weighed container. Carefully evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the compound.

-

Mass Determination : Once the solvent is completely evaporated, record the final mass of the container with the dried solute.

-

Calculation : The mole fraction solubility (x) can be calculated from the masses of the dissolved solute and the solvent.

-

Replication : For accuracy, the measurement should be conducted in triplicate at each temperature point, and the average value should be reported.[3]

Visualization of Experimental Workflow

The logical flow of the gravimetric solubility determination method can be visualized as follows.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

The solubility of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is a critical parameter for its practical application in scientific research and drug development. While specific data is sparse, established methodologies such as the gravimetric method provide a robust framework for its determination. By following the detailed protocol outlined in this guide, researchers can generate high-quality, reproducible solubility data essential for advancing their work with this and other related chalcone compounds.

References

Navigating the Stability Landscape of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the enaminone compound, (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. Enaminones are a class of organic compounds recognized for their versatile applications in organic synthesis and their presence in various biologically active molecules.[1] Understanding the stability of this specific molecule is crucial for its handling, storage, and potential development in pharmaceutical and other applications. This guide details the expected stability under various stress conditions, outlines experimental protocols for stability assessment, and presents data in a structured format for clarity and comparative analysis.

Core Concepts in Stability Testing

Forced degradation studies are fundamental in pharmaceutical development to understand the intrinsic stability of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] Key stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines include hydrolysis, oxidation, photolysis, and thermal stress.[2][3]

Anticipated Stability Profile

Based on the general chemical properties of enaminones, the stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one is expected to be influenced by several factors:

-

Hydrolytic Stability: Enaminones are known to be susceptible to hydrolysis, with the rate being pH-dependent.[5][6] Generally, hydrolysis is catalyzed by both acidic and basic conditions.[5] The enaminone linkage can be cleaved to yield the corresponding β-dicarbonyl compound and the amine. It is anticipated that the stability of the title compound will be lowest at acidic and alkaline pH, with a potential region of higher stability around neutral pH. Studies on similar compounds have shown that the rate of hydrolysis increases with decreasing pH due to increased protonation of the enaminone bond.[6]

-

Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions in enaminones.[7] These can include cis-trans isomerization, cyclization, or even decomposition.[7] Therefore, it is crucial to protect (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one from light to prevent photodegradation.

-

Thermal Stability: While many organic compounds are stable at ambient temperatures, elevated temperatures can accelerate degradation.[8][9] For enaminones, thermal stress may lead to decomposition, the extent of which depends on the temperature and duration of exposure. The presence of functional groups like the nitro group might also influence the thermal degradation pathway.

-

Oxidative Stability: The susceptibility of the compound to oxidation should be evaluated, typically using an oxidizing agent like hydrogen peroxide.[3] The dimethylamino group and the double bond in the enaminone structure could be potential sites for oxidative degradation.

Quantitative Data Summary

Table 1: Hydrolytic Stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

| pH | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | % Degradation | Major Degradants |

| 2.0 | 37 | 24, 48, 72 | 1.0 | Data to be determined | Data to be determined |

| 4.5 | 37 | 24, 48, 72 | 1.0 | Data to be determined | Data to be determined |

| 7.0 | 37 | 24, 48, 72 | 1.0 | Data to be determined | Data to be determined |

| 9.0 | 37 | 24, 48, 72 | 1.0 | Data to be determined | Data to be determined |

| 11.0 | 37 | 24, 48, 72 | 1.0 | Data to be determined | Data to be determined |

Table 2: Photostability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Solid State and Solution)

| Condition | Light Source (Intensity) | Duration (hours) | % Degradation | Appearance Change |

| Solid State (ICH Option 1) | Xenon Lamp | ICH Guideline | Data to be determined | Data to be determined |

| Solution (in Methanol) | Xenon Lamp | ICH Guideline | Data to be determined | Data to be determined |

| Solid State (Dark Control) | - | ICH Guideline | Data to be determined | Data to be determined |

| Solution (Dark Control) | - | ICH Guideline | Data to be determined | Data to be determined |

Table 3: Thermal Stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Solid State)

| Temperature (°C) | Humidity (%RH) | Duration (days) | % Degradation | Physical Appearance |

| 60 | 75 | 7, 14, 28 | Data to be determined | Data to be determined |

| 80 | 75 | 7, 14, 28 | Data to be determined | Data to be determined |

| 100 | Ambient | 7, 14, 28 | Data to be determined | Data to be determined |

Table 4: Oxidative Stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (Solution)

| Oxidizing Agent (Concentration) | Temperature (°C) | Time (hours) | % Degradation | Major Degradants |

| 3% H₂O₂ | 25 | 6, 12, 24 | Data to be determined | Data to be determined |

| 10% H₂O₂ | 25 | 6, 12, 24 | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for these studies.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection should be developed and validated according to ICH Q2(R1) guidelines. The method must be able to separate the parent compound from all potential degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV spectrum of the compound (likely around the λmax)

-

Injection Volume: 10 µL

-

Column Temperature: 25-30 °C

Forced Degradation Studies

-

Prepare stock solutions of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.

-

For alkaline hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.

-

For neutral hydrolysis, dilute the stock solution with purified water.

-

Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze the samples by the validated HPLC method to determine the percentage of degradation.

-

Expose the solid compound and a solution of the compound (e.g., in methanol at 0.1 mg/mL) to a light source as per ICH Q1B guidelines (e.g., a calibrated xenon or metal halide lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Place control samples (both solid and solution) in the dark under the same temperature conditions.

-

After the specified exposure, analyze the samples by HPLC.

-

Place the solid compound in a thermostatically controlled oven at elevated temperatures (e.g., 60°C, 80°C, and 100°C).

-

Withdraw samples at predetermined intervals (e.g., 1, 3, 7, and 14 days).

-

Prepare solutions of the withdrawn samples and analyze by HPLC.

-

Prepare a solution of the compound (e.g., 0.1 mg/mL) in a mixture of methanol and 3% hydrogen peroxide.

-

Keep the solution at room temperature and monitor the degradation over time (e.g., at 0, 2, 4, 8, 24 hours).

-

Analyze the samples by HPLC.

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in stability testing.

Caption: Workflow for Forced Degradation Studies.

Caption: Logic for Stability-Indicating Method Development.

Conclusion

A thorough understanding of the stability of (2E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one under various conditions is paramount for its successful application, particularly in the pharmaceutical field. This guide provides a framework for a comprehensive stability assessment based on established scientific principles and regulatory guidelines. While specific experimental data is pending, the outlined protocols and data presentation formats offer a clear path for researchers to generate and interpret the necessary stability information. The inherent reactivity of the enaminone moiety suggests that careful control of pH, light exposure, and temperature is essential to maintain the integrity of this compound.

References

- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. biomedres.us [biomedres.us]

- 5. A study of the rates of hydrolysis of certain enaminones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00167E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. Amine Thermal Degradation [bre.com]

A Technical Guide to the Claisen-Schmidt Condensation for the Synthesis of Chalcone Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Claisen-Schmidt condensation, a cornerstone reaction in synthetic organic chemistry for preparing chalcones. Chalcones, belonging to the flavonoid family, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their characteristic open-chain structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes them a highly attractive scaffold for drug development.[1][2] This document details the reaction mechanism, provides comprehensive experimental protocols, summarizes quantitative data, and explores the biological significance of chalcones in relevant signaling pathways.

The Claisen-Schmidt Condensation: Mechanism and Optimization

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde).[1][2] The reaction proceeds through an initial aldol addition followed by a rapid dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[1]

Core Mechanism: The reaction mechanism consists of three primary steps:

-

Enolate Formation: A base, typically a hydroxide like NaOH or KOH, abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate.[1]

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[1]

-

Dehydration: The resulting aldol adduct is unstable and readily undergoes base-catalyzed dehydration to form the highly conjugated and stable chalcone structure.[1]

Factors Influencing Reaction Yield: The efficiency and yield of the Claisen-Schmidt condensation are influenced by several critical factors:

-

Catalyst: Strong bases like NaOH and KOH are most common.[3] The choice and freshness of the catalyst are crucial, as hydrated or old catalysts can lead to low yields.[4] Acid catalysts such as HCl or Lewis acids can also be employed.[5]

-

Solvent: Ethanol is a widely used solvent as it effectively dissolves the reactants and the base.[6] Methanol is also a common choice.[6] Green chemistry approaches have explored solvent-free conditions, often involving grinding the reactants with a solid catalyst.[5][7]

-

Temperature: Many reactions proceed efficiently at room temperature.[1] However, gentle heating may be required for less reactive substrates, while excessive heat can promote side reactions.[4]

-

Substituents: The electronic nature of substituents on both the aromatic aldehyde and ketone can significantly impact reactivity. Electron-withdrawing groups on the aldehyde and electron-donating groups on the ketone generally increase the reaction rate.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are standard protocols for chalcone synthesis.

Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol

This is a conventional and widely applied method for synthesizing a variety of chalcones.[1]

-

Materials:

-

Substituted Aromatic Ketone (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask, dissolve the substituted ketone (e.g., 10 mmol) and the substituted aldehyde (e.g., 10 mmol) in 30-50 mL of ethanol with magnetic stirring.[1]

-

Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature below 25°C using an ice bath.[1]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC).[1] The formation of a precipitate often indicates product formation.[2]

-

Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.[1]

-

Acidify the mixture by slowly adding dilute HCl until the pH is neutral.[1][6]

-

Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[1]

-

Wash the solid thoroughly with cold water until the filtrate is neutral to remove inorganic impurities.[1]

-

The crude product can be purified by recrystallization, typically from ethanol, to yield the pure chalcone.[1]

-

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach minimizes solvent waste and can lead to high yields in shorter reaction times.[7]

-

Materials:

-

4'-Chloroacetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Solid NaOH pellet (1.0 eq)

-

-

Procedure:

-

Place the 4'-chloroacetophenone (5.0 mmol), benzaldehyde (5.0 mmol), and one pellet of solid NaOH (~0.2 g, 5.0 mmol) into a porcelain mortar.[7]

-

Grind the mixture vigorously with a pestle. After a few seconds, the solid reactants will typically form a yellow paste.[7]

-

Continue grinding for approximately 10-15 minutes at room temperature.[7]

-

Add about 20 mL of water to the mortar and stir to break up the solid product.

-

Isolate the crude chalcone by suction filtration and wash thoroughly with water.[7]

-

Purify the product by recrystallization from 95% ethanol.[7]

-

Quantitative Data Presentation

The yield of the Claisen-Schmidt condensation is highly dependent on the specific reactants and conditions used. The following tables summarize representative data to facilitate comparison.

Table 1: Effect of Catalyst and Conditions on Chalcone Yield

| Ketone | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

| Acetophenone | Benzaldehyde | NaOH | Ethanol, RT, Aldol | 58.41 | [8] |

| Acetophenone | Benzaldehyde | NaOH | Solvent-free, grinding | 65.29 | [8] |

| Acetophenone | 4-Chlorobenzaldehyde | NaOH | Ethanol, RT, Aldol | 58.5 | [8] |

| Acetophenone | 4-Chlorobenzaldehyde | NaOH | Solvent-free, grinding | 71.5 | [8] |

| Acetophenone | 3-Bromobenzaldehyde | NaOH | Ethanol, RT, Aldol | 64.5 | [8] |

| Acetophenone | 3-Bromobenzaldehyde | NaOH | Solvent-free, grinding | 58.0 | [8] |

Table 2: Influence of Surfactants in Micellar Catalysis on Chalcone Yield

Reaction: Benzaldehyde + Acetophenone with NaOH at 25°C.

| Surfactant (30 mmol) | Polar Head Group | Yield (%) | Reference |

| C14EtOH | Ethanol | ~95 | [9] |

| C14PrOH | Propanol | ~85 | [9] |

| C14iPrOH | iso-Propanol | ~78 | [9] |

Biological Relevance and Signaling Pathways

Chalcones are more than just synthetic intermediates; they represent a class of biologically active molecules with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][10] Their biological versatility is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles, such as the cysteine residues in key proteins and enzymes.[2][11]

This reactivity allows chalcones to modulate various intracellular signaling pathways critical in disease progression. For instance, numerous chalcone derivatives have been shown to inhibit the activation of transcription factors like Nuclear Factor-κB (NF-κB) , a key regulator of the inflammatory response. By inhibiting NF-κB, chalcones can suppress the expression of pro-inflammatory genes.[12] In oncology, chalcones have been found to interfere with critical cancer-related pathways, such as kinase signaling cascades (e.g., MAP-Kinase) and cell cycle regulation, often leading to apoptosis (programmed cell death) in cancer cells.

Troubleshooting Common Issues

While the Claisen-Schmidt condensation is robust, researchers may encounter issues.

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference(s) |

| Low or No Yield | - Inactive catalyst (old/hydrated).- Suboptimal temperature or time.- Poor substrate reactivity. | - Use fresh, high-purity NaOH or KOH.- Gradually increase temperature or extend reaction time, monitoring by TLC.- Consider substrate electronic effects. | [2][4] |

| Multiple Products | - Self-condensation of the ketone.- Cannizzaro reaction of the aldehyde. | - Ensure a non-enolizable aldehyde is used.- Avoid harsh conditions (excessive heat, prolonged reaction time) that favor side reactions. | [4] |

| Purification Difficulty | - Product is partially soluble in the wash solvent.- Inefficient recrystallization solvent. | - Use ice-cold water for washing to minimize product loss.- Perform solvent screening to find an optimal recrystallization solvent system; use a minimal amount of hot solvent. | [2] |

By carefully selecting reactants, optimizing conditions, and applying the detailed protocols outlined in this guide, researchers can effectively synthesize a diverse library of chalcone derivatives for further investigation in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. jetir.org [jetir.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Enaminone Formation from Chalcone

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the chemical pathways, experimental procedures, and quantitative aspects of synthesizing enaminones from chalcone precursors. The focus is on the underlying reaction mechanism, competing pathways, and practical laboratory protocols.

Introduction: The Significance of Enaminones

Enaminones are a valuable class of organic compounds characterized by the N-C=C-C=O conjugated system.[1] This structural motif makes them versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic compounds.[1] Their utility extends to medicinal chemistry, where they serve as pharmacophores in the development of therapeutic agents with activities such as antitumor and antimicrobial properties.[2] Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily available α,β-unsaturated ketones that serve as excellent precursors for enaminone synthesis due to their reactive electrophilic sites.[3] Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and designing novel synthetic strategies.

The Core Reaction Mechanism: Michael Addition

The formation of an enaminone from a chalcone and a primary or secondary amine proceeds through a nucleophilic conjugate addition, specifically a Michael (or 1,4-) addition reaction.[4] This is the predominant pathway over a direct 1,2-addition to the carbonyl group. The general mechanism involves two key stages: the initial Michael addition to form a β-amino ketone, followed by tautomerization to the stable enaminone product.

Step 1: Nucleophilic Attack (Michael Addition) The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic β-carbon of the chalcone's α,β-unsaturated system.[5] This is favored because the β-carbon carries a partial positive charge due to the resonance delocalization of electrons toward the carbonyl oxygen.[5]

Step 2: Formation of Enolate Intermediate This attack breaks the C=C double bond, pushing the π-electrons to form a resonance-stabilized enolate intermediate.

Step 3: Proton Transfer and Formation of β-Amino Ketone The negatively charged oxygen of the enolate is protonated, typically by abstracting a proton from the now positively charged nitrogen atom or the solvent, leading to the formation of a β-amino ketone.

Step 4: Tautomerization to Enaminone The resulting β-amino ketone undergoes keto-enol tautomerism. The enol form, which is an enaminol, rapidly rearranges to the more thermodynamically stable enaminone. The stability of the final enaminone product is conferred by the extended conjugation between the amine's lone pair, the C=C double bond, and the C=O carbonyl group.

Caption: The reaction proceeds via a Michael addition to form a β-amino ketone, which tautomerizes to the stable enaminone.

Competing Pathways: 1,4-Addition vs. 1,2-Addition

While the 1,4-conjugate addition is the dominant pathway for enaminone formation, it is important to consider the possibility of a competing 1,2-direct addition of the amine to the carbonyl carbon.[5] This alternative pathway would lead to the formation of a hemiaminal, which would then dehydrate to form a chalcone imine (an α,β-unsaturated imine).

-

1,4-Addition (Michael Addition): Favored by weaker, "softer" nucleophiles like amines and thiols. This pathway is reversible and leads to the more thermodynamically stable product (the enaminone).[5]

-

1,2-Addition (Direct Addition): Favored by stronger, "harder" nucleophiles such as Grignard or organolithium reagents.[5] While less common with amines under typical conditions, it can occur, particularly if the β-carbon is sterically hindered.

Caption: Amines predominantly react via 1,4-addition to yield enaminones over the minor 1,2-addition pathway.

Quantitative Data Summary

The synthesis of enaminones from 1,3-dicarbonyl compounds (structurally related to the chalcone-amine adduct) and amines has been extensively studied. The following table summarizes representative quantitative data, highlighting the efficiency of various catalytic systems. While direct chalcone-to-enaminone data is less commonly tabulated, these examples provide a strong proxy for expected yields and conditions.

| Reactants (Dicarbonyl + Amine) | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 1,3-Dicarbonyls + Primary Amines | Ferric (III) Ammonium Nitrate / Solvent-free, RT | Not specified | 69-92 | [6] |

| β-Keto Esters + Amines | Sc(OTf)₃ (5 mol%) / Solvent-free | Varies | High | [6] |

| 1,3-Dicarbonyls + Amines | Cobalt(II) Chloride / Solvent-free, RT | Not specified | 75-95 | [6] |

| 1,3-Dicarbonyls + Activated Amines | Ceric Ammonium Nitrate | Not specified | 70-93 | [6] |

| β-Keto Carbonyls + Amines | Lanthanum Trichloride Heptahydrate / CH₂Cl₂, RT | Not specified | 85-93 | [6] |

Experimental Protocols

This section provides a generalized, representative protocol for the synthesis of an enaminone from a chalcone and a primary amine, based on established chemical principles.

Objective: To synthesize (E)-3-(phenylamino)-1,3-diphenylprop-2-en-1-one from chalcone (1,3-diphenylprop-2-en-1-one) and aniline.

Materials:

-

Chalcone (1.0 eq)

-

Aniline (1.2 eq)

-

Ethanol (as solvent)

-

Concentrated Sulfuric Acid (catalytic amount, optional)[7]

-

Ice-cold water

-

Sodium Bicarbonate solution (1%)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter flask

-

Beakers

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve chalcone (1.0 eq) and aniline (1.2 eq) in ethanol (approx. 10-15 mL per gram of chalcone).[7]

-

Catalyst Addition (Optional): Add 2-3 drops of a suitable acid catalyst, such as concentrated H₂SO₄, to the mixture.[7] While many Michael additions proceed without a catalyst, acid or base catalysis can accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) using a water bath and stir for 4-6 hours.[7]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), with a suitable eluent system (e.g., ethyl acetate/petroleum ether), until the starting chalcone spot has been consumed.[7]

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then pour the reaction mixture into a beaker of ice-cold water.[7] This will cause the crude product to precipitate.

-

Neutralization: If an acid catalyst was used, neutralize the mixture by washing the precipitate with a dilute solution of 1% sodium bicarbonate, followed by water.[7]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as absolute ethanol, to obtain the purified enaminone product.[7]

-

Characterization: Confirm the structure of the product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry. The FT-IR spectrum should show the disappearance of the chalcone C=O stretch (around 1640-1685 cm⁻¹) and the appearance of characteristic enaminone and C=N bands.[7][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. acgpubs.org [acgpubs.org]

- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

Spectroscopic Analysis of Nitro-Substituted Chalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and drug discovery. They serve as precursors for various flavonoids and exhibit a wide range of pharmacological activities. The introduction of a nitro (-NO₂) group, a potent electron-withdrawing substituent, onto one or both aromatic rings can profoundly modulate the molecule's electronic properties, and consequently, its biological activity and spectroscopic characteristics. This guide provides an in-depth overview of the key spectroscopic techniques used for the structural elucidation and characterization of nitro-substituted chalcone derivatives, complete with experimental protocols and data interpretation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: Solid chalcone samples are typically prepared by grinding a small amount of the compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and pressing the mixture into a thin, transparent pellet. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000–400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation and Key Spectral Features

The FT-IR spectrum of a nitro-substituted chalcone is distinguished by several key absorption bands. The conjugated α,β-unsaturated ketone system and the nitro group provide strong, characteristic signals.

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band is observed in the range of 1650–1690 cm⁻¹, characteristic of the α,β-unsaturated ketone carbonyl group[1][2].

-

Nitro (NO₂) Group Stretching: The nitro group is identified by two distinct stretching vibrations: a strong asymmetric stretch typically between 1511-1529 cm⁻¹ and a symmetric stretch around 1333–1345 cm⁻¹[1][2].

-

Olefinic (C=C) Stretching: The stretching of the carbon-carbon double bond in the enone bridge appears in the 1511–1595 cm⁻¹ region[1].

-

Aromatic (C=C) Stretching: Multiple bands for the aromatic ring C=C stretching are typically observed in the 1450-1600 cm⁻¹ region.

-

Trans C=C Bending: The out-of-plane bending vibration for the trans-configured olefinic protons (H-C=C-H) gives a characteristic peak around 977-985 cm⁻¹[1][2].

Table 1: Summary of Characteristic FT-IR Frequencies

| Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1642 - 1667[1][2] |

| Asymmetric NO₂ Stretch | 1511 - 1529[1][2] |

| Symmetric NO₂ Stretch | 1333 - 1345[1] |

| Olefinic (C=C) Stretch | 1511 - 1523[1] |

| Trans C=C-H Out-of-Plane Bend | 977 - 985[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of nitro-substituted chalcones.

Experimental Protocol

-

Sample Preparation: A small amount of the purified chalcone (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard pulse programs are used to acquire one-dimensional (¹H, ¹³C) and often two-dimensional spectra (e.g., COSY, HSQC) for unambiguous assignments[3]. Most ¹³C NMR spectra are acquired with proton decoupling, resulting in singlets for each unique carbon[4].

Data Interpretation and Key Spectral Features

-

¹H NMR Spectrum:

-

Vinylic Protons (H-α and H-β): The two protons on the α,β-unsaturated bridge are highly characteristic. They appear as doublets in the downfield region. The H-β (adjacent to the B-ring) is typically more deshielded than the H-α (adjacent to the carbonyl).

-

Coupling Constant (J): A key diagnostic feature is the coupling constant between H-α and H-β, which is typically large (16.1–16.5 Hz), confirming the E (trans) configuration of the double bond[1][2].

-

Aromatic Protons: Protons on the aromatic rings appear as multiplets in the range of δ 7.0–8.6 ppm. The electron-withdrawing effect of the nitro and carbonyl groups causes nearby protons to shift further downfield.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon is the most downfield, typically appearing around δ 192.5–193.4 ppm[1][2].

-

Vinylic Carbons (C-α and C-β): The carbons of the enone bridge are found in the olefinic region, with C-β appearing further downfield (δ ~143 ppm) than C-α (δ ~125 ppm)[1].

-

Aromatic Carbons: Aromatic carbons resonate in the δ 120–150 ppm range. The carbon attached to the nitro group is significantly deshielded.

-

Table 2: Typical ¹H NMR Data for Nitro-Chalcones

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (to C=O) | 7.24 - 7.51 | Doublet | 16.1 - 16.5 |